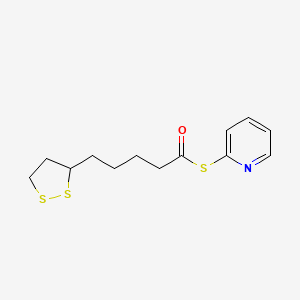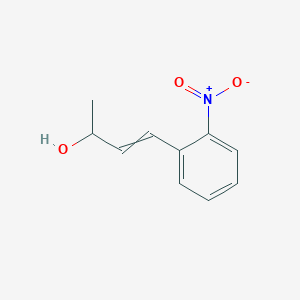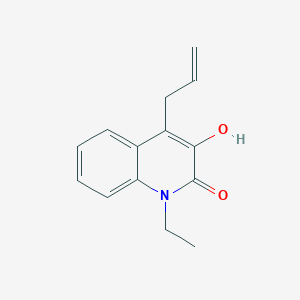-](/img/structure/B12616264.png)
Methanone, [5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl](2,4,6-trifluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Thiadiazolring, Chlorphenyl-, Dimethoxyphenyl- und Trifluorphenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Bildung des Thiadiazolrings durch Cyclisierung geeigneter Vorläufer, gefolgt von der Einführung der Chlorphenyl-, Dimethoxyphenyl- und Trifluorphenylgruppen unter kontrollierten Bedingungen. Spezifische Reagenzien und Katalysatoren werden verwendet, um diese Reaktionen zu erleichtern und eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Verfahren umfassen. Diese Methoden gewährleisten eine gleichbleibende Qualität und Skalierbarkeit, die für kommerzielle Anwendungen entscheidend sind. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsmittel: Halogene, Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, wie antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Erfolgt eine Untersuchung seiner potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung und pharmakologischer Studien.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien mit bestimmten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- Methanon, (4-Chlorphenyl)-(2,4-Dimethoxyphenyl)-
- Methanon, (2-Amino-5-Chlorphenyl)(2-Chlorphenyl)-
- Methanon, (3-Chlorphenyl)(4-Chlorphenyl)-
Einzigartigkeit
Methanon, 5-(4-Chlorphenyl)-2-(2,3-Dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, die es für verschiedene Forschungs- und Industrieawendungen wertvoll machen.
Eigenschaften
Molekularformel |
C23H16ClF3N2O3S |
|---|---|
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
[5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2H-1,3,4-thiadiazol-3-yl]-(2,4,6-trifluorophenyl)methanone |
InChI |
InChI=1S/C23H16ClF3N2O3S/c1-31-18-5-3-4-15(20(18)32-2)23-29(22(30)19-16(26)10-14(25)11-17(19)27)28-21(33-23)12-6-8-13(24)9-7-12/h3-11,23H,1-2H3 |
InChI-Schlüssel |
LORGBPUOJISMFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)


![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)



